Methyl 3-amino-2-benzo[b]furancarboxylate
Overview
Description
“Methyl 3-amino-2-benzo[b]furancarboxylate” is a synthetic compound used in various scientific experiments, especially in the field of medicinal chemistry. It has a molecular weight of 191.18 g/mol and a molecular formula of C10H9NO3 .
Synthesis Analysis
The synthesis of “this compound” involves a mixture of 3-aminobenzofuran-2-carboxylic acid methyl ester and urea stirred at 200°C for 2 hours . The reaction mixture is then cooled to room temperature and poured into a sodium hydroxide solution. After removing impurities by filtration, the reactant is acidified (HCl, 2N), and the resulting precipitate is dried to obtain the compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 heavy atoms, 9 of which are aromatic . The molecule has 2 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor .Physical and Chemical Properties Analysis
“this compound” is soluble, with a solubility of 0.259 mg/ml or 0.00135 mol/l . It has a high GI absorption and is BBB permeant . Its lipophilicity is measured by Log Po/w (iLOGP) as 1.95 .Scientific Research Applications
Synthesis and Local Anesthetic Activity
The synthesis of various derivatives of methyl 3-amino-2-benzo[b]furancarboxylate has been explored for their potential local anesthetic activity. Researchers have prepared and tested several 2-dialkylaminoethyl 3-methyl-2-benzo[b]furancarboxylates and related compounds, identifying some as potent local anesthetics (Shafiee et al., 1978).
Transition-Metal-Free Synthesis
A transition-metal-free synthesis method for 2-substituted methyl benzo[b]furan-3-carboxylates has been developed, offering a concise, efficient, and cost-effective pathway for the synthesis of these compounds. This method provides excellent yields without the need for conventional flash column chromatography for purification, highlighting a significant advancement in the synthetic approach (Kang et al., 2015).
Cytotoxic Potential
The cytotoxic potential of derivatives of 2- and 3-benzo[b]furancarboxylic acids has been evaluated, with several compounds exhibiting significant activities against human cancer cell lines. This research underscores the potential of these derivatives in cancer treatment and the importance of their structural characterization for further development (Kossakowski et al., 2005).
Fluorine-Containing Derivatives
The synthesis of fluorine-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates demonstrates the versatility of these compounds. Prepared in a single step through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, these fluorine-containing derivatives highlight the potential for further chemical exploration and application (Ramarao et al., 2004).
Eco-Friendly Corrosion Inhibitor
Amino acid derivatives related to benzo[b]furan compounds have been investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. This research provides insight into the application of these compounds beyond their pharmaceutical and synthetic utility, showcasing their potential in industrial and environmental applications (Yadav et al., 2015).
Safety and Hazards
“Methyl 3-amino-2-benzo[b]furancarboxylate” is classified with a signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust, smoke, mist, or gas), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
methyl 3-amino-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMBRZSVRGWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350133 | |
Record name | Methyl 3-amino-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57805-85-3 | |
Record name | Methyl 3-amino-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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